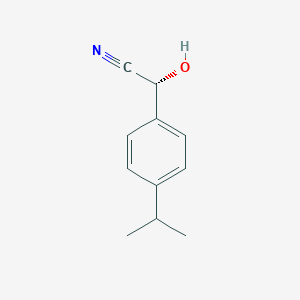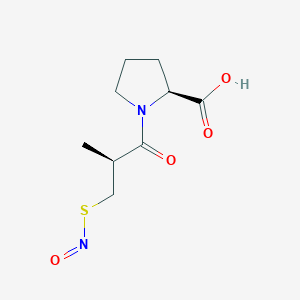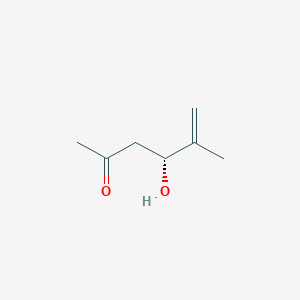
(4R)-4-Hydroxy-5-methylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Hydroxy-5-methylhex-5-en-2-one, also known as HMF (5-hydroxymethylfurfural), is a naturally occurring organic compound. It is a derivative of furan and is commonly used in various industrial applications. HMF has attracted significant attention in scientific research due to its potential as a renewable platform chemical for the production of various value-added chemicals and materials.
Wirkmechanismus
The mechanism of action of (4R)-4-Hydroxy-5-methylhex-5-en-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, such as DNA, proteins, and enzymes. This compound has been shown to induce oxidative stress, which can lead to cell death. This compound has also been shown to inhibit the growth and proliferation of various cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. This compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
(4R)-4-Hydroxy-5-methylhex-5-en-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive. This compound can be easily synthesized using various methods, and its purity can be easily determined using various analytical techniques. This compound has several limitations for lab experiments. It is highly reactive and can undergo various side reactions, which can lead to the formation of various byproducts. This compound is also highly hygroscopic and can absorb moisture from the air, which can affect its stability and purity.
Zukünftige Richtungen
(4R)-4-Hydroxy-5-methylhex-5-en-2-one has numerous potential applications in various fields, and there are several future directions for this compound research. One future direction is the development of more efficient and sustainable methods for this compound synthesis. Another future direction is the development of new this compound-derived value-added chemicals with various industrial applications. This compound research can also focus on the development of new this compound-based drugs with various therapeutic applications. Finally, this compound research can focus on the development of new this compound-based materials with various properties, such as biodegradability and biocompatibility.
Conclusion:
In conclusion, this compound is a naturally occurring organic compound that has attracted significant attention in scientific research due to its potential as a renewable platform chemical for the production of various value-added chemicals and materials. This compound has numerous potential applications in various fields, including the production of biofuels, bioplastics, and pharmaceuticals. This compound has several advantages for lab experiments, but also has limitations. This compound research has several future directions, including the development of more efficient and sustainable methods for this compound synthesis, the development of new this compound-derived value-added chemicals, the development of new this compound-based drugs, and the development of new this compound-based materials.
Synthesemethoden
(4R)-4-Hydroxy-5-methylhex-5-en-2-one can be obtained from various biomass-derived feedstocks, including cellulose, hemicellulose, and lignocellulose. One of the most commonly used methods for this compound synthesis is the acid-catalyzed dehydration of fructose or glucose. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperatures (around 120-200°C) and high pressures (around 10-20 atm). Other methods for this compound synthesis include the use of ionic liquids, microwave irradiation, and enzymatic catalysis.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Hydroxy-5-methylhex-5-en-2-one has numerous potential applications in various fields, including the production of biofuels, bioplastics, and pharmaceuticals. This compound can be converted into various value-added chemicals, such as 2,5-furandicarboxylic acid (FDCA), levulinic acid (LA), and 2,5-dimethylfuran (DMF). These chemicals have various industrial applications, such as the production of polyester, nylon, and resins. This compound has also been studied for its potential as an antifungal, antibacterial, and anticancer agent.
Eigenschaften
CAS-Nummer |
123072-84-4 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(4R)-4-hydroxy-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m1/s1 |
InChI-Schlüssel |
LKGOBWHJXOZFIA-SSDOTTSWSA-N |
Isomerische SMILES |
CC(=C)[C@@H](CC(=O)C)O |
SMILES |
CC(=C)C(CC(=O)C)O |
Kanonische SMILES |
CC(=C)C(CC(=O)C)O |
Synonyme |
5-Hexen-2-one, 4-hydroxy-5-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
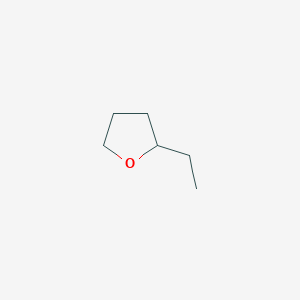

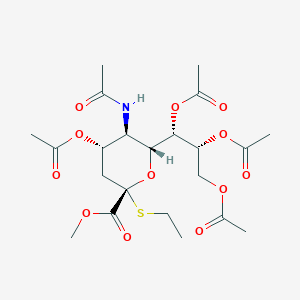
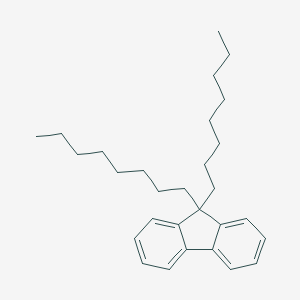
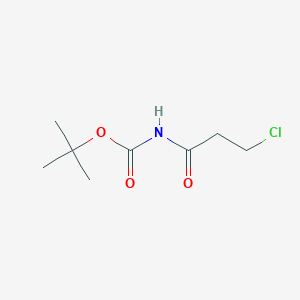
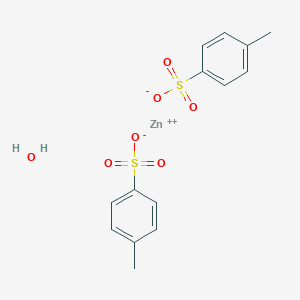
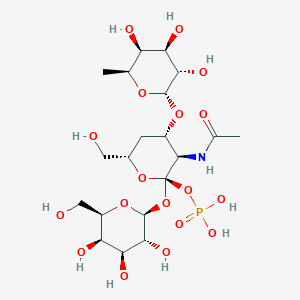
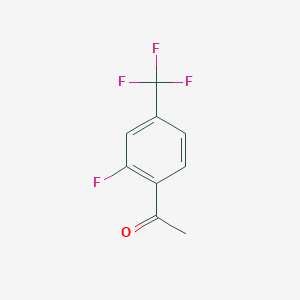


![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
